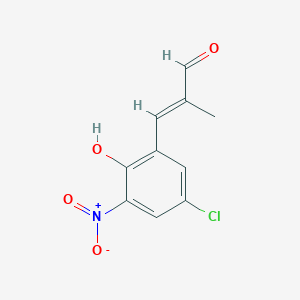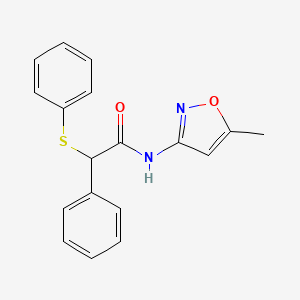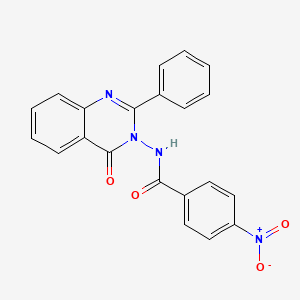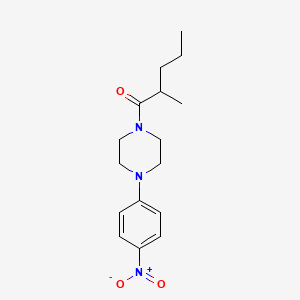![molecular formula C17H20N2O4S B3951687 N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-phenoxypropanamide](/img/structure/B3951687.png)
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-phenoxypropanamide
Descripción general
Descripción
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-phenoxypropanamide, commonly known as NS-398, is a nonsteroidal anti-inflammatory drug (NSAID) that belongs to the class of selective COX-2 inhibitors. It was first synthesized in the late 1990s as a potential treatment for arthritis and other inflammatory conditions. Since then, NS-398 has been extensively studied for its scientific research applications, including its mechanism of action, biochemical and physiological effects, and potential future directions.
Mecanismo De Acción
NS-398 selectively inhibits the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins, a group of lipid compounds that play a key role in inflammation and pain. By inhibiting COX-2, NS-398 reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects
NS-398 has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and to increase the production of anti-inflammatory cytokines, such as interleukin-10. It has also been shown to reduce the expression of adhesion molecules, which play a key role in the recruitment of immune cells to sites of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NS-398 has several advantages and limitations for use in laboratory experiments. Its selectivity for COX-2 makes it a useful tool for studying the role of COX-2 in inflammation and pain. However, its selectivity also limits its use in studying the role of other prostaglandin synthases, such as COX-1. Additionally, NS-398 has a relatively short half-life, which can make it difficult to maintain consistent levels in in vitro and in vivo experiments.
Direcciones Futuras
There are several potential future directions for research on NS-398. One area of interest is its potential use in the treatment of cancer. NS-398 has been shown to have anti-tumor effects in preclinical studies, and there is interest in further exploring its potential as a cancer therapy. Another area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. NS-398 has been shown to have neuroprotective effects in preclinical studies, and there is interest in further exploring its potential as a treatment for these diseases. Finally, there is interest in developing new COX-2 inhibitors that have greater selectivity and fewer side effects than NS-398.
Aplicaciones Científicas De Investigación
NS-398 has been widely used in scientific research for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects, and has been studied for its potential use in the treatment of various inflammatory conditions, including arthritis, cancer, and neurodegenerative diseases.
Propiedades
IUPAC Name |
2-phenoxy-N-[2-(4-sulfamoylphenyl)ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-13(23-15-5-3-2-4-6-15)17(20)19-12-11-14-7-9-16(10-8-14)24(18,21)22/h2-10,13H,11-12H2,1H3,(H,19,20)(H2,18,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRKDBYVQZBHGJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCC1=CC=C(C=C1)S(=O)(=O)N)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B3951609.png)
![2-[(4-methoxyphenyl)sulfonyl]-N-(2-phenylethyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B3951624.png)
![5-{4-[(2-chlorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B3951631.png)
![N-({[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-2-methyl-3-nitrobenzamide](/img/structure/B3951642.png)


![3-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)propanamide](/img/structure/B3951653.png)
![3-[2-(4-biphenylyl)-2-oxoethyl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B3951660.png)

![2-[4-({4-[4-methyl-3-(1-piperidinylsulfonyl)phenyl]-1-phthalazinyl}amino)phenoxy]acetamide](/img/structure/B3951691.png)
![methyl (2S)-3-(1H-indol-3-yl)-2-(5-oxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoate](/img/structure/B3951699.png)

![5-[2-(3-phenoxypropoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3951710.png)